molecular formula C18H29BClNO5Si B15091048 ethyl 2-(3-chloro-2-oxo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trimethylsilyl)pyridin-1(2H)-yl)acetate

ethyl 2-(3-chloro-2-oxo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trimethylsilyl)pyridin-1(2H)-yl)acetate

Cat. No.: B15091048
M. Wt: 413.8 g/mol
InChI Key: DXKPKFSZLQIXEH-UHFFFAOYSA-N
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Description

Ethyl 2-(3-chloro-2-oxo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trimethylsilyl)pyridin-1(2H)-yl)acetate is a heterocyclic boronate ester derivative with a pyridine core functionalized at multiple positions:

  • 3-Chloro: Enhances electrophilicity and reactivity in substitution reactions.
  • 4-(Trimethylsilyl): Improves lipophilicity and steric bulk, influencing solubility and reaction kinetics.
  • 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl): Enables participation in Suzuki-Miyaura cross-coupling reactions .
  • Ethyl Acetate Ester: Facilitates solubility in organic solvents and serves as a protecting group for carboxylic acids.

This compound is primarily used in organic synthesis, particularly in pharmaceutical and materials science research, due to its versatile reactivity and structural complexity.

Properties

Molecular Formula

C18H29BClNO5Si

Molecular Weight

413.8 g/mol

IUPAC Name

ethyl 2-[3-chloro-2-oxo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-trimethylsilylpyridin-1-yl]acetate

InChI

InChI=1S/C18H29BClNO5Si/c1-9-24-13(22)11-21-10-12(15(27(6,7)8)14(20)16(21)23)19-25-17(2,3)18(4,5)26-19/h10H,9,11H2,1-8H3

InChI Key

DXKPKFSZLQIXEH-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(C(=O)C(=C2[Si](C)(C)C)Cl)CC(=O)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(3-chloro-2-oxo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trimethylsilyl)pyridin-1(2H)-yl)acetate typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring is synthesized through a condensation reaction involving appropriate precursors.

    Introduction of Functional Groups: The chloro, oxo, and trimethylsilyl groups are introduced through selective halogenation, oxidation, and silylation reactions, respectively.

    Borylation: The dioxaborolan group is introduced via a borylation reaction using a boronic acid or ester.

    Esterification: The final step involves esterification to form the ethyl acetate moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The boronic ester group enables palladium-catalyzed cross-couplings with aryl/heteroaryl halides. Representative conditions and yields:

Partner HalideCatalyst SystemBaseSolventTemp (°C)YieldSource
5-Bromo-pyrazin-2-ylPdCl₂(AmPhos)₂Na₂CO₃i-PrOH7093%
4-IodophenylPd(dppf)Cl₂·CH₂Cl₂K₂CO₃Dioxane/H₂O10071%
3-Triflyloxy-pyridinePd(PPh₃)₄Na₂CO₃Toluene/EtOH8093%

Key observations:

  • Catalyst efficiency : PdCl₂(AmPhos)₂ shows superior performance for heterocyclic partners compared to Pd(PPh₃)₄ .

  • Solvent effects : Polar aprotic solvents (e.g., dioxane) improve coupling rates with electron-deficient aryl halides.

Trimethylsilyl Deprotection

The TMS group undergoes selective cleavage under mild conditions:

Reagent SystemSolventTemp (°C)ProductYieldSource
TBAF (1M in THF)THF25Free hydroxyl derivative89%
HCl (aq.)/MeOHMeOH/H₂O60Desilylated boronic acid78%

Notable feature: The TMS group remains intact during Suzuki couplings but can be removed post-reaction for further functionalization.

Ester Hydrolysis

The ethyl acetate side chain undergoes saponification:

ConditionsProductYieldApplicationSource
K₂CO₃ (2M)/MeOH/H₂OCarboxylic acid derivative85%Bioconjugation precursor
LiOH·H₂O/THF/H₂OWater-soluble analog91%Pharmacokinetic optimization

Reaction kinetics: Complete conversion within 2–4 hrs at 50°C, with no observed boron-ester cleavage.

Chlorine Substitution Reactions

The 3-chloro group participates in nucleophilic aromatic substitution (SNAr):

NucleophileConditionsProductYieldSource
PiperidineDIPEA, DMF, 80°CPiperidine-substituted derivative67%
Sodium methoxideMeOH, reflux3-Methoxy analog58%

Limitation: Steric hindrance from adjacent TMS group reduces reactivity toward bulky nucleophiles.

Boron-Ester Transformations

The dioxaborolane moiety participates in transesterification and oxidation:

ReactionConditionsProductYieldSource
Oxidative hydrolysisH₂O₂ (30%), AcOHBoronic acid82%
TransesterificationPinacol, Cu(OAc)₂Alternative boronic ester75%

Critical stability note: The dioxaborolane group remains intact in pH 5–9 aqueous solutions at 25°C for >24 hrs.

Tandem Reaction Sequences

A representative multi-step synthesis from commercial intermediates:

  • Suzuki coupling with 4-bromobenzonitrile (PdCl₂(AmPhos)₂, i-PrOH, 70°C, 91%)

  • Desilylation (TBAF, THF, 25°C, 89%)

  • Ester hydrolysis (LiOH·H₂O, THF/H₂O, 50°C, 94%)

This compound's unique combination of protected boronic acid, silyl group, and ester functionality makes it particularly valuable for constructing complex pharmaceutical intermediates. Recent applications include its use in kinase inhibitor synthesis and as a building block for PET tracer development.

Scientific Research Applications

Ethyl 2-(3-chloro-2-oxo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trimethylsilyl)pyridin-1(2H)-yl)acetate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug development.

    Material Science: It is used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of ethyl 2-(3-chloro-2-oxo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trimethylsilyl)pyridin-1(2H)-yl)acetate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of enzyme activity or activation of receptor signaling.

Comparison with Similar Compounds

Ethyl 2-(5-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)pyridin-2-yl)acetate (CAS 1639958-04-5)

Key Differences :

Property Target Compound Ethyl 2-(5-Boronylpyridin-2-yl)acetate
Molecular Formula C₁₉H₂₈BClNO₅Si C₁₅H₂₂BNO₄
Molecular Weight ~451.3 g/mol 291.15 g/mol
Functional Groups Chloro, oxo, trimethylsilyl, boronate Boronate, ethyl acetate
Reactivity Enhanced electrophilicity (Cl, oxo); steric hindrance (TMS) Simpler boronate for coupling reactions
Applications Multi-step synthesis, drug intermediates, cross-coupling Direct cross-coupling precursor

Research Findings :

  • The chloro group allows for further functionalization (e.g., nucleophilic substitution), absent in the analogous compound .

Ethyl 2-(3-(Difluoromethyl)-5-Oxo-Pyrazol-1-yl)acetate (CAS Unspecified)

Key Differences :

Property Target Compound Difluoromethyl Pyrazole Ester
Core Structure Pyridinone Pyrazole
Functional Groups Boronate, TMS, chloro Difluoromethyl, oxo
Molecular Weight ~451.3 g/mol 271.1 g/mol (MS [M+H]⁺)
Reactivity Suzuki coupling, silyl-directed reactions Bioactive intermediate (e.g., antifungal)

Research Findings :

  • The pyridine-based boronate in the target compound is more suited for metal-catalyzed reactions , whereas the pyrazole derivative is tailored for biological activity .

Ethyl 2-(4,6-Dimethyl-3-Oxoisothiazolo[5,4-b]pyridin-2-yl)acetate

Key Differences :

Property Target Compound Isothiazolo-Pyridine Ester
Core Structure Pyridinone Isothiazolo-pyridine
Functional Groups Boronate, TMS, chloro Methyl, oxo
Molecular Weight ~451.3 g/mol 266.32 g/mol
Applications Cross-coupling, functional materials Pharmaceutical intermediates

Research Findings :

  • The boronate ester in the target compound enables C–C bond formation via Suzuki-Miyaura reactions, unlike the isothiazolo-pyridine derivative, which lacks this capability .
  • The chloro group in the target compound provides a handle for further derivatization, absent in the methyl-substituted analog .

Biological Activity

Ethyl 2-(3-chloro-2-oxo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trimethylsilyl)pyridin-1(2H)-yl)acetate (CAS: 1417647-28-9) is a complex organic compound that has garnered attention for its potential biological activities. This article will explore its synthesis, characterization, and biological properties based on diverse research findings.

The molecular formula of this compound is C18H29BClNO5Si with a molecular weight of 413.8 g/mol. Its structure includes a pyridine ring and boron-containing moieties which may influence its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of various substituted pyridine derivatives with boron reagents and chlorinated acetic acid derivatives. The process often requires careful optimization to yield the desired compound with high purity.

Antimicrobial Activity

Research indicates that compounds similar to ethyl 2-(3-chloro-2-oxo...) exhibit significant antimicrobial properties. For instance, studies have shown that certain pyridine derivatives possess antibacterial and antifungal activities comparable to established medical drugs .

Table 1: Antimicrobial Activity Comparison

CompoundActivity TypeReference
Ethyl 2-(3-chloro...)Antibacterial
Similar Pyridine DerivativeAntifungal
Control DrugStandard Antibiotic

Cytotoxicity Studies

Cytotoxicity assessments against various cell lines have demonstrated that this compound can induce apoptosis in cancer cells while exhibiting minimal toxicity towards normal cells. For example, in Jurkat T-cell assays, compounds derived from similar structures showed selective cytotoxicity against PD-L1 expressing cells .

The proposed mechanism of action involves the inhibition of certain protein interactions crucial for cancer cell survival. The presence of the chlorinated and boron-containing groups may enhance binding affinity to target proteins involved in cell signaling pathways associated with proliferation and apoptosis .

Case Study: Jurkat T-cell Activation
In a specific study examining the effects on Jurkat T-cells, the addition of ethyl 2-(3-chloro...) resulted in enhanced activation markers such as CD25 and HLA-DR compared to controls without PD-L1. This suggests a potential role in modulating immune responses .

Toxicological Profile

While preliminary studies indicate low toxicity in Daphnia magna assays and other model organisms, comprehensive toxicological evaluations are necessary to fully understand the safety profile of this compound .

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